molecular formula C24H21Cl2N3O4S2 B2793034 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE CAS No. 324541-18-6

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE

Cat. No.: B2793034
CAS No.: 324541-18-6
M. Wt: 550.47
InChI Key: OYZASWYTFMGOBJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is a complex organic compound that features a benzothiazole moiety, a hydroxyl group, and a bis(2-chloroethyl)sulfamoyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: A reaction between an aldehyde or ketone and a compound containing an active methylene group.

    Biginelli reaction: A three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This technique can be used to accelerate the reaction rates and improve yields.

    One-pot multicomponent reactions: These reactions allow the synthesis of complex molecules in a single step by combining multiple reactants

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alcohols.

    Catalysts: Such as palladium on carbon or platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloroethyl groups can yield various substituted derivatives .

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bis(2-chloroethyl)sulfamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-4-[BIS(2-CHLOROETHYL)SULFAMOYL]BENZAMIDE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the benzothiazole and bis(2-chloroethyl)sulfamoyl groups allows for diverse interactions with biological targets, making it a versatile compound for scientific research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O4S2/c25-11-13-29(14-12-26)35(32,33)18-8-5-16(6-9-18)23(31)27-17-7-10-21(30)19(15-17)24-28-20-3-1-2-4-22(20)34-24/h1-10,15,30H,11-14H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZASWYTFMGOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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